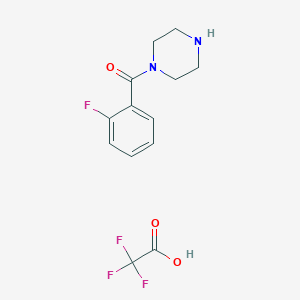![molecular formula C157H252N44O43S B1516751 [Ac-Tyr1,D-Phe2]GRF 1-29, Amid (human) CAS No. 93965-89-0](/img/structure/B1516751.png)
[Ac-Tyr1,D-Phe2]GRF 1-29, Amid (human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)” is an analogue of the growth hormone releasing factor (GRF) and acts as a vasoactive intestinal peptide (VIP) antagonist . It selectively inhibits both VIP and GRF-stimulated adenylate cyclase activities in rat pancreatic plasma membranes . It also induces a dose-dependent cell proliferation increase in C6 cells .
Molecular Structure Analysis
The empirical formula of “[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)” is C157H252N44O43S1 and its molecular weight is 3476.01 . The amino acid sequence is Ac-Tyr-Phe-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH2 .Wissenschaftliche Forschungsanwendungen
Die Verbindung [Ac-Tyr1,D-Phe2]GRF 1-29, Amid (human), auch bekannt als Acetyl-(D-Phe2)-GRF (1-29) Amid (human) Trifluoracetaatsalz, ist ein synthetisches Analogon des Wachstumshormon-freisetzenden Faktors (GRF). Es hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere als Antagonist des vasoaktiven intestinalen Peptids (VIP) über seinen Rezeptor VPAC. Im Folgenden sind einige der einzigartigen Anwendungen dieser Verbindung aufgeführt:
VIP-Rezeptor-Antagonismus
Diese Verbindung wird in der Forschung verwendet, um die antagonistischen Wirkungen auf VIP-Rezeptoren zu untersuchen, die an einer Vielzahl von physiologischen Prozessen beteiligt sind, darunter die Entspannung der glatten Muskulatur, die Erweiterung peripherer Blutgefäße und die Stimulation der Myokardkontraktilität .
Wachstumshormon-Freisetzungsstudien
Als GRF-Analog wird es in Studien zur Freisetzung von Wachstumshormonen eingesetzt und hilft, die Regulation und Modulation des Wachstumshormons unter verschiedenen physiologischen und pathologischen Bedingungen zu verstehen .
Gastrointestinale Forschung
Es wurde als Inhibitor der Vasodilatation im Magen-Darm-Trakt eingesetzt, insbesondere in Studien, die sich auf den Katzencolon konzentrieren .
Wirkmechanismus
- The role of VIP receptors is to regulate diverse physiological processes, such as hormone secretion, vasodilation, and neurotransmission .
- By interfering with the VIP signaling pathway, this compound modulates cyclic AMP (cAMP) levels, which play a crucial role in cellular responses .
- “[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human)” disrupts this process, preventing cAMP elevation and downstream effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Biochemische Analyse
Biochemical Properties
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) plays a crucial role in biochemical reactions by acting as an antagonist to vasoactive intestinal peptide (VIP) receptors. This compound selectively inhibits both VIP and GRF-stimulated adenylate cyclase activities in rat pancreatic plasma membranes . The interaction with VIP receptors is significant as it modulates the activity of adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP), a critical second messenger in cellular signaling pathways. By inhibiting this pathway, [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) can regulate various physiological processes influenced by cAMP levels.
Cellular Effects
The effects of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) on cellular processes are profound. This compound has been shown to induce a dose-dependent increase in cell proliferation in C6 rat glioblastoma cells . It influences cell function by modulating cell signaling pathways, particularly those involving cAMP. The inhibition of adenylate cyclase activity leads to reduced cAMP levels, which in turn affects gene expression and cellular metabolism. This modulation can result in altered cell growth, differentiation, and survival, highlighting the compound’s potential therapeutic applications in oncology and other fields.
Molecular Mechanism
At the molecular level, [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) exerts its effects through specific binding interactions with VIP receptors. By binding to these receptors, the compound inhibits the activation of adenylate cyclase, thereby reducing the production of cAMP . This inhibition can lead to downstream effects on various signaling pathways, including those involved in gene expression and metabolic regulation. The precise binding interactions and the resulting conformational changes in the receptor are critical for the compound’s antagonistic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over several days, with a dose-dependent increase in cell proliferation observed over a three-day period
Dosage Effects in Animal Models
The effects of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) vary with different dosages in animal models. At lower doses, the compound can effectively inhibit VIP-stimulated adenylate cyclase activity without causing significant adverse effects . At higher doses, there may be threshold effects that lead to toxicity or other adverse reactions. Understanding the dosage-response relationship is crucial for optimizing the therapeutic potential of this compound while minimizing potential risks.
Metabolic Pathways
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is involved in metabolic pathways that regulate the production and degradation of cAMP. By inhibiting adenylate cyclase, the compound reduces cAMP levels, which can affect various metabolic processes The interaction with enzymes and cofactors involved in cAMP metabolism is a key aspect of the compound’s biochemical activity
Transport and Distribution
The transport and distribution of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to VIP receptors and inhibit adenylate cyclase activity suggests that it may be selectively transported to specific cellular compartments where these receptors are localized . Understanding the transport mechanisms and distribution patterns is essential for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is critical for its activity and function. The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell The precise localization can influence the compound’s ability to interact with VIP receptors and inhibit adenylate cyclase activity
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-amino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C157H252N44O43S/c1-20-83(13)124(199-129(219)86(16)174-138(228)112(72-121(213)214)191-144(234)108(67-89-35-24-22-25-36-89)188-142(232)107(176-88(18)206)69-91-44-48-93(207)49-45-91)153(243)193-110(68-90-37-26-23-27-38-90)146(236)201-126(87(17)205)154(244)194-111(71-119(162)211)145(235)197-116(77-204)150(240)189-109(70-92-46-50-94(208)51-47-92)143(233)182-99(43-34-61-172-157(168)169)132(222)181-97(40-29-31-58-159)137(227)198-123(82(11)12)151(241)192-103(63-78(3)4)130(220)173-74-120(212)177-100(52-54-117(160)209)134(224)186-106(66-81(9)10)141(231)196-114(75-202)148(238)175-85(15)128(218)179-98(42-33-60-171-156(166)167)131(221)180-96(39-28-30-57-158)133(223)185-105(65-80(7)8)140(230)187-104(64-79(5)6)139(229)183-101(53-55-118(161)210)135(225)190-113(73-122(215)216)147(237)200-125(84(14)21-2)152(242)184-102(56-62-245-19)136(226)195-115(76-203)149(239)178-95(127(163)217)41-32-59-170-155(164)165/h22-27,35-38,44-51,78-87,95-116,123-126,202-205,207-208H,20-21,28-34,39-43,52-77,158-159H2,1-19H3,(H2,160,209)(H2,161,210)(H2,162,211)(H2,163,217)(H,173,220)(H,174,228)(H,175,238)(H,176,206)(H,177,212)(H,178,239)(H,179,218)(H,180,221)(H,181,222)(H,182,233)(H,183,229)(H,184,242)(H,185,223)(H,186,224)(H,187,230)(H,188,232)(H,189,240)(H,190,225)(H,191,234)(H,192,241)(H,193,243)(H,194,244)(H,195,226)(H,196,231)(H,197,235)(H,198,227)(H,199,219)(H,200,237)(H,201,236)(H,213,214)(H,215,216)(H4,164,165,170)(H4,166,167,171)(H4,168,169,172)/t83-,84-,85-,86-,87+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,109-,110-,111-,112-,113-,114-,115-,116-,123-,124-,125-,126-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADZHIQNEPVWIV-BAGZDYLOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C157H252N44O43S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3476.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



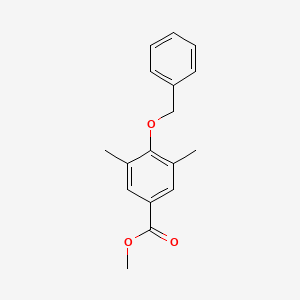
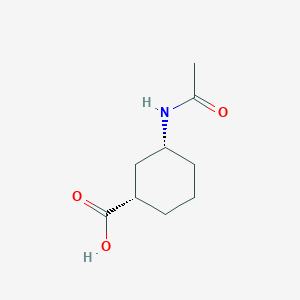
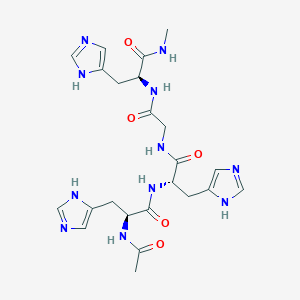
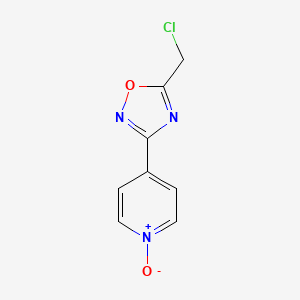
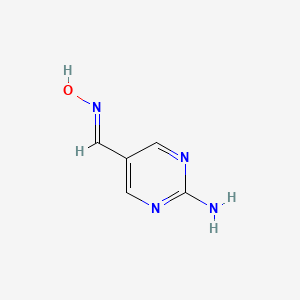
![trans-Octahydrodipyrido[1,2-a:1',2'-d]pyrazine-6,12(2H,6aH)-dione](/img/structure/B1516700.png)
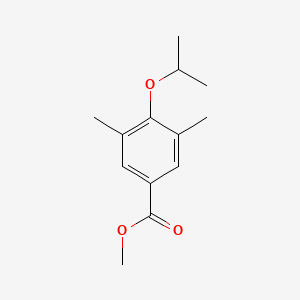
![Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B1516708.png)
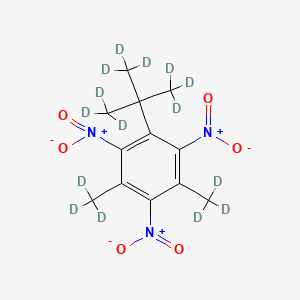
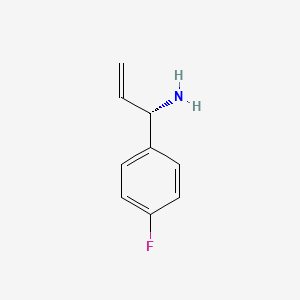
![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-proline](/img/structure/B1516717.png)
